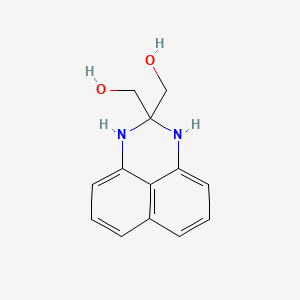
5-chloro-1,3-difluoro-2-isocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,6-difluorophenyl isocyanate is an organic compound with the molecular formula C7H2ClF2NO. It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is of significant interest in organic synthesis and industrial applications due to its unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2,6-difluorophenyl isocyanate typically involves the reaction of 4-chloro-2,6-difluoroaniline with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The general reaction scheme is as follows:
4-Chloro-2,6-difluoroaniline+Phosgene→4-Chloro-2,6-difluorophenyl isocyanate+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of 4-chloro-2,6-difluorophenyl isocyanate is scaled up using continuous flow reactors to manage the exothermic nature of the reaction and to ensure consistent product quality. The use of automated systems helps in maintaining the reaction conditions and handling hazardous reagents safely.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2,6-difluorophenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: Participates in cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: Reacts with water to form 4-chloro-2,6-difluoroaniline and carbon dioxide.
Common Reagents and Conditions:
Amines: React under mild conditions to form ureas.
Alcohols: Require the presence of a base to form carbamates.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products:
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
4-Chloro-2,6-difluoroaniline: Formed from hydrolysis.
Applications De Recherche Scientifique
4-Chloro-2,6-difluorophenyl isocyanate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of pharmaceuticals and agrochemicals.
Material Science: In the preparation of polymers and coatings with specific properties.
Biological Studies: As a reagent for modifying biomolecules and studying enzyme mechanisms.
Medicinal Chemistry: In the development of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-chloro-2,6-difluorophenyl isocyanate involves the reactivity of the isocyanate group (N=C=O). This group can react with nucleophiles such as amines, alcohols, and water, leading to the formation of ureas, carbamates, and amines, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
- 4-Chlorophenyl isocyanate
- 2,6-Difluorophenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Comparison: 4-Chloro-2,6-difluorophenyl isocyanate is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of fluorine atoms increases the electron-withdrawing effect, making the isocyanate group more reactive towards nucleophiles.
Propriétés
Formule moléculaire |
C7H2ClF2NO |
|---|---|
Poids moléculaire |
189.54 g/mol |
Nom IUPAC |
5-chloro-1,3-difluoro-2-isocyanatobenzene |
InChI |
InChI=1S/C7H2ClF2NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H |
Clé InChI |
OFUWAMVXZFVMCG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)N=C=O)F)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid](/img/structure/B8540740.png)

![2-[3-(4-Methoxyphenyl)propyl]oxirane](/img/structure/B8540748.png)



